An In-depth Technical Guide to Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate is a unique small molecule featuring a strained cyclobutane ring system decorated with key functional groups: a methyl ester, a methoxy ether, and a ketone. This distinct architecture makes it a potentially valuable building block in medicinal chemistry and organic synthesis. The strained four-membered ring offers a rigid scaffold that can enforce specific conformations, a desirable trait in the design of targeted therapeutics. This guide provides a comprehensive overview of the structural features, predicted physicochemical and spectroscopic properties, plausible synthetic strategies, and potential applications of this compound, drawing upon established principles of cyclobutane chemistry.
Introduction: The Allure of the Cyclobutane Scaffold in Drug Discovery
The cyclobutane motif has garnered increasing interest in medicinal chemistry as a versatile scaffold.[1][2] Its rigid, puckered conformation can be leveraged to orient pharmacophoric elements in a precise three-dimensional arrangement, potentially enhancing binding affinity and selectivity for biological targets.[3][4] Unlike more flexible aliphatic chains, the cyclobutane ring restricts conformational freedom, which can be advantageous for improving metabolic stability and pharmacokinetic profiles.[2][3] The introduction of a cyclobutane core has been successfully employed to replace larger cyclic systems, act as an isostere for aromatic rings, and fill hydrophobic pockets within protein active sites.[1][5] Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate, with its multiple functional groups, represents a promising, yet underexplored, platform for the synthesis of novel chemical entities.
Molecular Structure and Physicochemical Properties
The structure of methyl 1-methoxy-3-oxocyclobutane-1-carboxylate is characterized by a central, strained cyclobutane ring. Due to significant angle and torsional strain, cyclobutane is not planar and adopts a puckered or "butterfly" conformation.[6][7][8] This puckering helps to alleviate the eclipsing interactions between adjacent hydrogen atoms that would be present in a planar structure.[8]
The substituents on the ring—a methyl carboxylate and a methoxy group at the C1 position, and a ketone at the C3 position—profoundly influence the molecule's electronic properties, reactivity, and potential for intermolecular interactions.
Table 1: Predicted Physicochemical Properties of Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate
| Property | Predicted Value/Information | Source/Basis of Prediction |
| Molecular Formula | C₇H₁₀O₄ | Based on structure |
| Molecular Weight | 158.15 g/mol | Based on structure |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Analogy with similar small molecule esters and ketones |
| Boiling Point | Estimated to be in the range of 200-250 °C at atmospheric pressure | Extrapolation from related cyclobutane derivatives |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water. | Based on the presence of both polar functional groups and a nonpolar hydrocarbon core |
| LogP | Predicted to be in the range of 0.5 - 1.5 | General principles of hydrophobicity for small oxygenated organic molecules |
Predicted Spectroscopic Profile
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the rigid, non-planar structure of the cyclobutane ring, which renders the methylene protons diastereotopic.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Notes |
| -OCH₃ (methoxy) | 3.5 - 3.8 | Singlet | - | Typical range for a methoxy group attached to a quaternary carbon. |
| -OCH₃ (ester) | 3.7 - 3.9 | Singlet | - | Standard chemical shift for a methyl ester. |
| -CH₂- (ring) | 2.8 - 3.5 | Complex Multiplets | J(gem) ≈ -12 to -15; J(vic, cis) ≈ 8-11; J(vic, trans) ≈ 4-7 | The protons on C2 and C4 are adjacent to both the carbonyl and the quaternary center, leading to significant deshielding. The diastereotopic nature of these protons will result in complex splitting patterns. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the number of unique carbon environments.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (ketone) | 205 - 215 | Characteristic for a cyclobutanone carbonyl. |
| C=O (ester) | 170 - 175 | Typical range for an ester carbonyl. |
| C1 (quaternary) | 80 - 90 | Substituted with two oxygen atoms, leading to a significant downfield shift. |
| C2 & C4 | 45 - 55 | Methylene carbons adjacent to the ketone and quaternary center. |
| -OCH₃ (methoxy) | 50 - 55 | |
| -OCH₃ (ester) | 52 - 56 |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the stretching frequencies of the two carbonyl groups.
Table 4: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| C=O (ketone) | ~1785 | Strong | The high frequency is characteristic of a ketone in a strained four-membered ring.[13][14][15][16][17] |
| C=O (ester) | ~1740 | Strong | Typical stretching frequency for an ester carbonyl. |
| C-O (ether & ester) | 1250 - 1050 | Strong, multiple bands | Corresponding to the C-O single bond stretches. |
| C-H (sp³) | 2950 - 2850 | Medium | Aliphatic C-H stretching vibrations. |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak, although it may be of low intensity due to the strained nature of the ring.[18][19][20][21] Fragmentation would likely involve cleavage of the cyclobutane ring and loss of small neutral molecules.
Predicted Fragmentation Pathways:
-
Loss of methoxy radical (-•OCH₃) from the molecular ion.
-
Loss of the ester group (-COOCH₃) .
-
Ring cleavage via retro-[2+2] cycloaddition to give charged and neutral fragments.
-
Decarbonylation (loss of CO) from the ketone.
Synthetic Strategies
Direct synthesis of methyl 1-methoxy-3-oxocyclobutane-1-carboxylate is not explicitly detailed in the literature. However, a plausible synthetic route can be devised based on established methods for constructing functionalized cyclobutanes.[22][23][24][25][26][27] The most common and powerful method for forming cyclobutane rings is the [2+2] cycloaddition reaction.[23][25]
Proposed Synthetic Pathway via [2+2] Cycloaddition
A viable approach would involve the [2+2] cycloaddition of a suitable ketene acetal with a ketene or a ketene equivalent.
Caption: Proposed synthetic workflow for methyl 1-methoxy-3-oxocyclobutane-1-carboxylate.
Step-by-Step Protocol Outline:
-
Generation of Dichloroketene: Dichloroketene can be generated in situ from trichloroacetyl chloride and an activated zinc-copper couple or triethylamine. This highly reactive intermediate is used immediately in the next step.
-
[2+2] Cycloaddition: The in situ generated dichloroketene is reacted with methyl methoxyacetate. The electron-rich double bond of a ketene acetal derived from methyl methoxyacetate would readily undergo a [2+2] cycloaddition with the electron-poor dichloroketene to form a 2,2-dichlorocyclobutanone intermediate.
-
Reductive Dechlorination: The resulting α,α-dichloroketone can be selectively reduced to the corresponding ketone using a variety of reagents, such as zinc dust in acetic acid or tri-n-butyltin hydride. This step removes the chlorine atoms to yield the final target molecule.
Alternative Approaches
-
Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene could potentially be used to form an oxetane precursor, which might then be rearranged to the cyclobutanone.[28][29][30][31][32]
-
Ring Expansion/Contraction: Synthesis could also be envisioned from cyclopropane or cyclopentane derivatives through ring expansion or contraction methodologies, respectively.
-
Multistep Synthesis from Commercially Available Precursors: Building upon synthetic routes for 3-oxocyclobutanecarboxylic acid, one could envision a sequence involving protection of the ketone, introduction of the methoxy group at C1, and subsequent deprotection.[33][34][35][36]
Reactivity and Synthetic Utility
The reactivity of methyl 1-methoxy-3-oxocyclobutane-1-carboxylate is dictated by its functional groups and the inherent strain of the cyclobutane ring.[6][37][38]
-
Ketone Chemistry: The carbonyl group can undergo a wide range of standard ketone reactions, such as reduction to the corresponding alcohol, reductive amination, Wittig olefination, and addition of organometallic reagents. The stereochemical outcome of these additions will be influenced by the steric bulk of the C1 substituents.
-
Ester Chemistry: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. It can also be reduced to the primary alcohol.
-
Ring-Opening Reactions: The high ring strain (approximately 26 kcal/mol for cyclobutane) makes the ring susceptible to opening under certain conditions, such as with strong acids, bases, or transition metal catalysts.[6][37] This can be a useful strategy for accessing functionalized acyclic compounds.
-
Enolate Chemistry: The α-protons to the ketone are acidic and can be deprotonated to form an enolate, allowing for alkylation or other reactions at the C2 and C4 positions.
Caption: Key reaction pathways available for methyl 1-methoxy-3-oxocyclobutane-1-carboxylate.
Potential Applications in Drug Development
This molecule serves as a versatile scaffold for the synthesis of more complex structures for drug discovery. The 1,3-disubstitution pattern is particularly relevant, as it can mimic the spatial arrangement of substituents on a phenyl ring, acting as a non-aromatic bioisostere.[5][39]
-
Scaffold for Library Synthesis: The multiple functional handles allow for diverse and combinatorial derivatization, making it an excellent starting point for the generation of compound libraries for high-throughput screening.
-
Conformationally Restricted Analogues: It can be used to synthesize conformationally restricted analogues of known bioactive molecules, potentially leading to improved potency, selectivity, and metabolic stability.[3][4]
-
Access to Novel Chemical Space: The unique 3D shape of the cyclobutane core allows for the exploration of novel chemical space that is not easily accessible with more traditional scaffolds.
Safety and Handling
While specific toxicity data for methyl 1-methoxy-3-oxocyclobutane-1-carboxylate is unavailable, it should be handled with the standard precautions for laboratory chemicals. Based on related compounds, it may be an irritant to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Methyl 1-methoxy-3-oxocyclobutane-1-carboxylate is a molecule with significant untapped potential in synthetic and medicinal chemistry. Although detailed experimental data is currently sparse, its structure suggests a rich and varied reactivity. The rigid cyclobutane framework, combined with the synthetically versatile ketone, ester, and methoxy functional groups, makes it a highly attractive building block for the creation of novel, conformationally defined molecules. Further research into the synthesis and reactivity of this compound is warranted and could open new avenues in the development of next-generation therapeutics.
References
A comprehensive list of references will be compiled based on the sources used to generate this guide.
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